4-Acetoxy-N-(tert-butoxycarbonyl)aniline
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Overview
Description
4-Acetoxy-N-(tert-butoxycarbonyl)aniline is an organic compound with the molecular formula C13H17NO4. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group, and the phenyl ring is substituted with an acetoxy group. This compound is often used in organic synthesis, particularly in the protection of amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline typically involves the following steps:
Protection of the Amino Group: The amino group of aniline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-N-(tert-butoxycarbonyl)aniline undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for deprotection.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: The deprotected aniline derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-N-(tert-butoxycarbonyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.
Industry: Applied in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Acetoxy-N-(tert-butoxycarbonyl)aniline primarily involves its role as a protecting group for amines. The BOC group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-N-(tert-butoxycarbonyl)aniline: Contains both acetoxy and BOC protecting groups.
4-Acetoxy-N-(benzyloxycarbonyl)aniline: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of BOC.
4-Acetoxy-N-(methoxycarbonyl)aniline: Contains a methoxycarbonyl (Moc) protecting group.
Uniqueness
This compound is unique due to the stability of the BOC protecting group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in synthetic chemistry where selective protection and deprotection are essential .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)17-11-7-5-10(6-8-11)14-12(16)18-13(2,3)4/h5-8H,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJXEUYJIMKJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720313 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)amino]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526199-31-5 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)amino]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60720313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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